4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Description
4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a thiophene moiety at the 4-position and a 3,4,5-trimethoxyphenyl group at the 6-position, with an amine substituent at the 2-position. Pyrimidine scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in anticancer and antimicrobial applications . The trimethoxyphenyl group is notable for its electron-rich aromatic system, which enhances binding to tubulin and other hydrophobic pockets in enzymes . The thiophene moiety contributes to π-π stacking interactions, while the amine group facilitates hydrogen bonding, critical for solubility and target engagement .
Properties
IUPAC Name |
4-thiophen-2-yl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-21-13-7-10(8-14(22-2)16(13)23-3)11-9-12(20-17(18)19-11)15-5-4-6-24-15/h4-9H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSCWAYRKBKICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Route
Step 1: Formation of Pyrimidine Intermediate
A mixture of 3,4,5-trimethoxybenzaldehyde (1.0 equiv) and thiophene-2-carboximidamide (1.2 equiv) undergoes cyclocondensation in ethanol under reflux (78°C, 6 h). The reaction is catalyzed by HCl, yielding 4-(thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidine-2-amine hydrochloride.
Step 2: Neutralization
The hydrochloride salt is treated with saturated NaHCO₃ to isolate the free base. Yield: 68–72%.
Cross-Coupling Route
Step 1: Suzuki–Miyaura Coupling
4,6-Dichloropyrimidin-2-amine (1.0 equiv) reacts with 3,4,5-trimethoxyphenylboronic acid (1.5 equiv) and thiophen-2-ylboronic acid (1.5 equiv) in a Pd(PPh₃)₄-catalyzed system. The reaction proceeds in DMF/H₂O (4:1) at 90°C for 12 h, achieving sequential substitution at the 4- and 6-positions.
Step 2: Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3). Yield: 58–65%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Pd(PPh₃)₄ : Superior for Suzuki couplings (turnover number >100).
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NaH : Effective base for SNAr reactions (substitution at chloropyrimidines).
Analytical Characterization
Post-synthesis validation employs:
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.98 (m, 5H, aryl-H), 3.87 (s, 9H, OCH₃).
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HPLC Purity : >95% (C18 column, acetonitrile/water gradient).
Synthetic Challenges and Solutions
Regioselectivity Issues
Unwanted substitution at the 2-position is mitigated by:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidine ring or the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenated intermediates, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of pyrimidine derivatives, including 4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, as novel tubulin polymerization inhibitors . These compounds exhibit significant antiproliferative activity against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. For instance, a related compound demonstrated an IC50 value as low as 0.047 μM against HeLa cells, indicating potent activity in disrupting microtubule dynamics and inducing apoptosis through G2/M phase cell cycle arrest .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the substituents on the pyrimidine ring can significantly influence biological activity. For example, the introduction of electron-donating groups on the aromatic rings enhances antiproliferative potency. In contrast, electron-withdrawing groups tend to reduce activity .
Case Studies
Several case studies have been documented that illustrate the efficacy of this compound class:
- Case Study 1 : A series of synthesized derivatives were tested for their antiproliferative effects against HeLa cells. The results indicated that certain derivatives exhibited enhanced potency compared to standard treatments.
- Case Study 2 : Molecular docking studies revealed favorable binding interactions between these compounds and tubulin, supporting their potential as effective inhibitors in cancer therapy .
Mechanism of Action
The mechanism of action for 4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The trimethoxyphenyl group could enhance binding affinity and specificity, while the thiophene ring might contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Thiophene vs. Thiazole and Benzofuran Derivatives
Replacing the thiophene group with thiazole (e.g., compounds 4c–4g in ) or benzofuran (e.g., 6a–d in ) alters electronic and steric properties. Thiazole-containing analogs (e.g., 4d ) exhibit lower melting points (84–86°C vs. 250–252°C for dihydropyrimidine-imine 4c in ), likely due to reduced crystallinity from flexible piperazine substituents . Benzofuran derivatives () demonstrate enhanced antimicrobial activity, suggesting that fused heterocycles improve membrane penetration .
Trimethoxyphenyl vs. Halogenated or Nitro-Substituted Phenyl Groups
Electron-withdrawing groups (e.g., chloro, bromo, nitro) at the phenyl ring (e.g., compounds 22, 25, 26, 28 in ) increase antimicrobial potency against S. aureus and Streptococcus species compared to electron-donating methoxy groups . For example, 28 (4-(4-morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine) shows pronounced activity against S. flexneri, attributed to nitro-group-mediated redox interactions .
Amine vs. Imine or Thioxo Groups
Replacing the 2-amine with an imine (e.g., 4c in ) or thioxo group (e.g., 8c in ) reduces hydrogen-bonding capacity. The imine derivative 4c (m.p. 250–252°C) retains moderate bioactivity, while the thioxo analog 8c (m.p. 110–112°C) shows lower thermal stability, likely due to weaker intermolecular interactions .
Table 1: Comparative Physicochemical Data
Hydrogen Bonding and Solubility
Quantum chemical studies () reveal that the 2-amine group in the target compound participates in strong N–H···N and N–H···O hydrogen bonds, enhancing solubility in polar solvents compared to halogenated analogs (e.g., DP-1–DP-3) . The trimethoxyphenyl group’s methoxy oxygen atoms also contribute to weak C–H···O interactions, stabilizing crystal lattices and increasing melting points relative to non-methoxy derivatives .
Biological Activity
Overview
The compound 4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings to elucidate the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound is characterized by a pyrimidine core substituted with thiophene and a trimethoxyphenyl group. This unique arrangement contributes to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 318.39 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. Research indicates that it may inhibit key enzymes or receptors associated with tumor growth and proliferation. The exact pathways remain to be fully elucidated but are believed to involve:
- Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that pyrimidine derivatives can trigger programmed cell death in malignant cells through caspase-dependent pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notable findings include:
- MCF-7 (Breast Cancer) : The compound exhibited significant antiproliferative effects with an IC50 value indicating effective growth inhibition.
- HeLa (Cervical Cancer) : Demonstrated cytotoxicity comparable to established chemotherapeutics.
- HT-29 (Colorectal Cancer) : Showed promising results in inhibiting cell viability.
Mechanistic Insights
The compound's mechanism was explored through various assays:
- Cell Cycle Analysis : Indicated G1 phase arrest in treated cells, suggesting interference with cell cycle progression.
- Apoptotic Assays : Flow cytometry revealed increased Annexin V positive cells after treatment, confirming apoptotic induction.
Case Studies and Research Findings
A study published in Molecules highlighted the synthesis and biological evaluation of pyrimidine derivatives similar to this compound. The results indicated that modifications at the pyrimidine core significantly influenced their anticancer properties, emphasizing structure–activity relationships (SAR) .
Another research effort focused on the impact of substituents on the thiophene ring and their contribution to enhanced biological activity. It was found that compounds with electron-donating groups exhibited improved potency against cancer cell lines .
Q & A
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Address this by: (i) Conducting stability studies in simulated biological fluids (e.g., liver microsomes). (ii) Performing structure-activity relationship (SAR) studies to identify metabolically robust substituents (e.g., replacing methoxy with trifluoromethyl groups). (iii) Using pharmacokinetic modeling (e.g., PBPK) to predict bioavailability and guide dosing regimens .
Q. What strategies optimize the compound’s solubility without compromising target binding affinity?
- Methodological Answer : Introduce polar functional groups (e.g., hydroxyl, carboxyl) at non-critical positions on the pyrimidine or trimethoxyphenyl rings. Use computational tools like COSMO-RS to predict solubility parameters. Validate via experimental logP measurements (shake-flask method) and dissolution testing in biorelevant media. Retain key hydrophobic groups (e.g., thiophene) to maintain target interactions .
Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?
- Methodological Answer : Electron-donating groups (e.g., methoxy) activate the pyrimidine ring toward electrophilic substitution, while electron-withdrawing groups (e.g., nitro) enhance nucleophilic attack. Use Hammett σ constants to predict substituent effects. Monitor reaction kinetics via HPLC-MS to identify optimal conditions for regioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
